Indan-2,2-dicarboxylic acid
Description
Contextualization within Dicarboxylic Acid Chemistry and Indane Scaffolds
Indan-2,2-dicarboxylic acid belongs to two significant classes of organic compounds: dicarboxylic acids and indane derivatives. Dicarboxylic acids are organic compounds that feature two carboxylic acid functional groups (-COOH). chem960.com These molecules are fundamental in both nature and industry; for instance, succinic and fumaric acids are vital to metabolism, while adipic acid is a key precursor to nylon. chem960.com The general reactivity of dicarboxylic acids is similar to that of monocarboxylic acids, but the presence of a second acid group allows for the formation of polymers, cyclic compounds like anhydrides, and other complex structures. chem960.com
The second component of its identity is the indane scaffold. Indane is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. researchgate.net This fusion imparts significant structural rigidity. In medicinal chemistry, the indane framework is considered a "privileged structure" because it appears in numerous biologically active compounds and approved pharmaceuticals, including the anti-inflammatory drug Sulindac and the antiviral agent Indinavir. Its rigid nature provides a stable platform upon which functional groups can be arranged in precise three-dimensional orientations to interact with biological targets.
This compound, with the formal IUPAC name 1,3-dihydroindene-2,2-dicarboxylic acid, uniquely merges these two concepts. It possesses two carboxylic acid groups attached to the same carbon (a geminal arrangement) within the C2 position of the rigid indane framework. This specific arrangement distinguishes it from other dicarboxylic acids where the acidic groups are separated by a flexible carbon chain.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2437-08-3 humeau.comnih.gov |
| Molecular Formula | C₁₁H₁₀O₄ humeau.com |
| Molecular Weight | 206.19 g/mol humeau.com |
| Appearance | Solid humeau.com |
| Melting Point | 191-195 °C (decomposes) humeau.comnih.gov |
| IUPAC Name | 1,3-dihydroindene-2,2-dicarboxylic acid epsilon-chimie.com |
| Synonyms | 2,2-Dicarboxyindane epsilon-chimie.com |
Significance in Contemporary Organic Synthesis and Chemical Biology
The primary significance of this compound in contemporary research lies in its role as a highly functionalized and structurally rigid building block. google.com While not typically used for its own biological activity, its defined stereochemistry makes it a valuable precursor for the synthesis of more complex molecules, particularly spirocyclic compounds. Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in drug discovery. The synthesis of spiro[indole-3,3′-pyrrolidine] derivatives, for example, highlights the utility of creating complex heterocyclic scaffolds with potential biological activities. elsevierpure.com
The geminal dicarboxylic acid groups of this compound can be converted into a cyclic anhydride (B1165640) or imide, providing a reactive intermediate for further elaboration. This makes it a key component in the construction of molecules where a five-membered ring is fused in a spirocyclic fashion to another ring system. For instance, it is a logical starting point for creating spiro-pyrrolidine-diones and related structures that are explored for various therapeutic properties, including antihypoxic activity.
Furthermore, the compound has been a subject of fundamental structural chemistry studies. Research has been conducted to determine its precise three-dimensional structure through crystallographic analysis, providing valuable data on the bond lengths and angles of this constrained system. researchgate.net In chemical biology, the rigid indane backbone serves to hold the two carboxylic acid groups in a fixed spatial relationship, making it an interesting scaffold for the design of ligands that can chelate metal ions or interact with specific receptor sites that require precise positioning of acidic functionalities.
A common synthetic route to this compound is based on the malonic ester synthesis, a classic method for preparing carboxylic acids. researchgate.netCurrent time information in Bangalore, IN.scribd.com This approach involves the reaction of a malonic ester with a dihalide to form a cyclic diester, which is then hydrolyzed to the target dicarboxylic acid.
Table 2: Conceptual Synthesis of this compound via Malonic Ester Synthesis
| Step | Reaction Type | Reagents & Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Enolate Formation | Diethyl malonate, Sodium ethoxide (Base) | Diethyl malonate enolate |
| 2 | Cyclization (Alkylation) | α,α'-Dibromo-o-xylene | Diethyl indan-2,2-dicarboxylate |
| 3 | Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH), followed by acidification; Heat | this compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydroindene-2,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-9(13)11(10(14)15)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGAENQWIQPFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291078 | |
| Record name | Indan-2,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-08-3 | |
| Record name | 2,2-Indandicarboxylic acid | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Indan-2,2-dicarboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60291078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydroindene-2,2-dicarboxylic acid | |
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Synthetic Methodologies for Indan 2,2 Dicarboxylic Acid and Its Analogues
Established Synthetic Routes to the Indan-2,2-dicarboxylic Acid Core
The most common and well-established method for the synthesis of the this compound core involves a two-step process: the alkylation of a malonic ester with a suitable ortho-disubstituted benzene (B151609) derivative, followed by hydrolysis of the resulting diester.
A cornerstone of this approach is the reaction of diethyl malonate with α,α'-dibromo-o-xylene (also known as 1,2-bis(bromomethyl)benzene). nih.govlibretexts.org In this reaction, the active methylene (B1212753) group of diethyl malonate is deprotonated by a base, typically sodium ethoxide, to form a nucleophilic enolate. libretexts.orglibretexts.org This enolate then undergoes a double SN2 reaction with α,α'-dibromo-o-xylene, where the two benzylic bromide atoms act as electrophilic sites. This tandem alkylation results in the formation of the five-membered indane ring, yielding diethyl indan-2,2-dicarboxylate. nih.govmdpi.com The general scheme for this reaction is depicted below:
Scheme 1: Synthesis of Diethyl Indan-2,2-dicarboxylate
Step 1: Formation of Diethyl Malonate Enolate
Step 2: Cyclization with α,α'-dibromo-o-xylene
The subsequent step involves the hydrolysis of the diethyl indan-2,2-dicarboxylate to the corresponding dicarboxylic acid. This is typically achieved by heating the diester with a strong acid, such as aqueous hydrochloric acid, or a base like sodium hydroxide (B78521) followed by acidification. libretexts.orggoogle.comijprajournal.com This process, known as saponification followed by acidification, cleaves the ester groups to afford this compound. libretexts.orgijprajournal.com
| Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Diethyl malonate, α,α'-dibromo-o-xylene | 1. NaOEt, EtOH; 2. Reflux | Diethyl indan-2,2-dicarboxylate | Not specified | libretexts.org |
| Diethyl indan-2,2-dicarboxylate | 1. NaOH, H₂O, Reflux; 2. HCl | This compound | Not specified | google.comijprajournal.com |
| Ethyl isocyanoacetate, 1,2-bis-bromomethyl-benzene | K₂CO₃, TBAHS, ACN | 2-Isocyano-indan-2-carboxylic acid ethyl ester | Not specified | google.com |
Advanced Approaches to this compound Derivatization
Building upon the core this compound structure, various advanced synthetic methodologies have been developed to introduce functional diversity and control stereochemistry. These approaches are crucial for creating a library of analogues for further investigation.
Strategies for Functional Group Interconversions on the Indane System
The dicarboxylic acid functionality of this compound serves as a versatile handle for a variety of functional group interconversions. These transformations allow for the synthesis of a wide range of derivatives, including esters, amides, and alcohols.
Esterification: The carboxylic acid groups can be readily converted to esters through reactions with alcohols under acidic conditions or using specific esterification agents. acs.orgasianpubs.org For instance, treatment with an alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid or using reagents like hydrogen peroxide as a condensing agent can yield the corresponding diesters. asianpubs.orgresearchgate.net
Amide Formation: The synthesis of amides from this compound can be achieved by coupling the diacid with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid groups, which can be accomplished using a variety of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). luxembourg-bio.comgrowingscience.com The use of additives like 1-hydroxy-1H-benzotriazole (HOBt) can help to improve yields and minimize side reactions. luxembourg-bio.com
Reduction: The carboxylic acid groups can be reduced to primary alcohols. This transformation can be challenging due to the potential for over-reduction. However, specific reducing agents like borane (B79455) complexes or catalytic hydrosilylation methods can be employed to achieve the selective reduction to the corresponding diol, 2,2-bis(hydroxymethyl)indan. uta.edu
| Starting Material | Reagents and Conditions | Product | Reference |
| Carboxylic Acid | Alcohol, H₂SO₄ (cat.) | Ester | asianpubs.org |
| Carboxylic Acid | Amine, HATU, DIPEA | Amide | growingscience.com |
| Dicarboxylic Acid | Hydrosilane, Iridium catalyst | Diol | uta.edu |
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods to synthesize chiral derivatives of this compound is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity.
One approach to introduce chirality is through the asymmetric alkylation of a related precursor, such as an indan-2-carboxylic acid derivative. This can be achieved by employing a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netnih.govnih.gov For example, chiral auxiliaries derived from cis-1-amino-2-hydroxyindan have been shown to be effective in directing aldol (B89426) reactions and Diels-Alder reactions with high diastereoselectivity. nih.govnih.gov These principles can be extended to the alkylation of enolates derived from indan-2-carboxylic acid esters, allowing for the stereocontrolled introduction of a second substituent at the C2 position.
Another strategy involves the use of chiral catalysts in reactions that create the stereocenter. For instance, transition metal catalysts, often complexed with chiral ligands, can mediate enantioselective transformations. nih.govacs.orgrsc.org Palladium-catalyzed asymmetric allylic alkylation of ketones has been successfully used to prepare enantiomerically enriched 2,3-disubstituted indanones, demonstrating a powerful method for creating chiral centers within the indane framework. acs.org Similarly, organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful tool for stereoselective synthesis. nih.gov
| Reaction Type | Catalyst/Auxiliary | Substrate | Product | Key Feature | Reference |
| Diels-Alder Reaction | cis-1-Arylsulfonamido-2-indanol | Acrylate ester, Cyclopentadiene | endo-Adduct | High endo-diastereoselectivity | nih.gov |
| Aldol Reaction | Oxazolidinone from cis-1-amino-2-hydroxyindan | Acylated oxazolidinone, Aldehyde | Aldol product | High enantioselectivity | nih.gov |
| Asymmetric Allylic Alkylation | Pd-catalyst with chiral ligand | Ketone | 2,3-Disubstituted indanone | High diastereo- and enantioselectivity | acs.org |
| Stereoselective Alkylation | MacMillan imidazolidinones | Aldehyde, Stable carbocations | α-Alkylated aldehyde | Stereoselective C-C bond formation | nih.gov |
Reaction Mechanisms and Chemical Transformations of Indan 2,2 Dicarboxylic Acid
Carboxylic Acid Group Reactivity in Indan-2,2-dicarboxylic Acid
The primary reaction center of this compound involves the two carboxylic acid groups. These groups can undergo reactions typical of carboxylic acids, such as nucleophilic acyl substitution, and are particularly susceptible to decarboxylation. cymitquimica.commsu.edu
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.comtestbook.com In this two-step addition-elimination mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgijesm.co.in Subsequently, a leaving group is expelled, and the carbonyl double bond is reformed. libretexts.org For a carboxylic acid, the hydroxyl group (-OH) is the leaving group.
The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > esters > amides. libretexts.orglibretexts.org To enhance the reactivity of this compound, it can be converted into more reactive derivatives.
Esterification: The formation of esters from carboxylic acids is a common transformation. asianpubs.org Direct esterification of this compound with an alcohol under acidic catalysis (e.g., H₂SO₄) can yield the corresponding diester. msu.eduasianpubs.org This reaction involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. testbook.com For sterically hindered carboxylic acids, specialized esterification methods may be required. acs.org The diester, such as 2,2-dicarboethoxy-indan, can then be hydrolyzed back to the dicarboxylic acid or selectively hydrolyzed to a monoester. prepchem.com
Acid Chloride Formation: Conversion to the highly reactive acid chloride can be achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. msu.edugdckathua.com The resulting Indan-2,2-dicarbonyl dichloride is a versatile intermediate.
Amide Formation: Amides can be synthesized from this compound. A common method involves first converting the acid to the more reactive acid chloride, which then readily reacts with ammonia (B1221849) or a primary/secondary amine to form the corresponding diamide. uomustansiriyah.edu.iqresearchgate.net For example, derivatives like this compound benzylamide hydroxyamide have been synthesized for biological studies, highlighting the utility of amide formation reactions. ontosight.ai
Table 1: Examples of Nucleophilic Acyl Substitution Reactions
| Starting Material | Reagent(s) | Product Type | General Reaction |
|---|---|---|---|
| This compound | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Diester | Esterification |
| This compound | Thionyl Chloride (SOCl₂) | Diacyl Chloride | Acid Halide Formation |
| Indan-2,2-dicarbonyl dichloride | Amine (e.g., Benzylamine) | Diamide | Amide Synthesis |
Decarboxylation Pathways, including Ketonic Decarboxylation Processes
A defining characteristic of this compound, as a gem-dicarboxylic acid (a type of malonic acid derivative), is its propensity to undergo decarboxylation upon heating. masterorganicchemistry.comtardigrade.in This reaction involves the loss of one of the carboxyl groups as carbon dioxide (CO₂).
The mechanism for the decarboxylation of malonic acid and its derivatives typically proceeds through a cyclic, six-membered transition state, akin to a β-keto acid, which leads to the formation of an enol intermediate. masterorganicchemistry.com This enol then tautomerizes to the more stable final product. organicchemistrytutor.com For this compound, this process yields indan-2-carboxylic acid. nih.govontosight.aicymitquimica.com
Reaction Scheme: Decarboxylation to Indan-2-carboxylic Acid this compound → (heat) → Indan-2-carboxylic acid + CO₂
This transformation is a key synthetic route for preparing indan-2-carboxylic acid and its derivatives. ontosight.ai High temperatures, often exceeding 200°C, can facilitate this decarboxylation. Furthermore, photoredox catalysis has been shown to be an effective modern method for the decarboxylation of malonic acid derivatives, including this compound, under milder conditions. nih.gov
Ketonic decarboxylation is a process where two carboxylic acid molecules react to form a symmetric ketone, with the loss of one molecule of CO₂ and one molecule of water. wikipedia.org This reaction typically requires high temperatures and a metal catalyst. wikipedia.org While more commonly associated with dicarboxylic acids like adipic acid to form cyclic ketones, the fundamental mechanism can be considered. wikipedia.orglibretexts.org However, for gem-dicarboxylic acids like this compound, the primary and much more facile thermal reaction is the loss of one molecule of CO₂ to form the monocarboxylic acid, rather than an intermolecular ketonic decarboxylation. There is little evidence in the literature for this compound undergoing a classic ketonic decarboxylation to form a spiro-ketone.
Transformations Involving the Indane Ring System
While the carboxylic acid groups are the most reactive sites, the indane ring system itself can participate in chemical transformations. The benzene (B151609) ring portion of the indane structure is susceptible to electrophilic aromatic substitution, and the aliphatic cyclopentane (B165970) ring can also be a site of reaction, although this is less common.
Research on related indane carboxylic acids, such as indan-1-carboxylic acid, has shown that electrophilic substitution reactions like nitration or halogenation can occur on the aromatic ring. researchgate.net The position of substitution (typically positions 4, 5, 6, or 7) would be directed by the activating/deactivating nature of the substituents present. The dicarboxylic acid moiety at position 2 would act as a deactivating group, likely directing incoming electrophiles to the meta-positions (positions 4 and 6). However, specific studies detailing these transformations on this compound itself are not extensively documented in the provided search results. The reactivity of the indane ring is more thoroughly explored in its derivatives, such as in the synthesis of pharmacologically active compounds where modifications to the aromatic ring are common. researchgate.netgoogle.com
Table 2: Summary of Potential Reaction Types
| Moiety | Reaction Type | Sub-Type | Description |
|---|---|---|---|
| Carboxylic Acids | Nucleophilic Acyl Substitution | Esterification | Reaction with alcohol to form a diester. |
| Carboxylic Acids | Nucleophilic Acyl Substitution | Amide Formation | Reaction of an activated derivative (e.g., acid chloride) with an amine. |
| Carboxylic Acids | Elimination | Decarboxylation | Loss of CO₂ upon heating to form indan-2-carboxylic acid. |
| Indane Ring | Electrophilic Aromatic Substitution | Nitration, Halogenation | Substitution on the benzene ring (less documented for this specific molecule). |
Advanced Spectroscopic Characterization of Indan 2,2 Dicarboxylic Acid and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of Indan-2,2-dicarboxylic acid is expected to show distinct signals corresponding to the different types of protons in the molecule. The acidic protons of the two carboxylic acid groups are highly deshielded and would typically appear as a broad singlet in the downfield region of 10-12 ppm; this signal disappears upon exchange with D₂O. libretexts.org The four aromatic protons on the benzene (B151609) ring would produce complex multiplets in the aromatic region, approximately between 7.0 and 7.5 ppm. The four protons of the two methylene (B1212753) groups (C1 and C3) of the indan (B1671822) core are chemically equivalent due to the molecule's symmetry and would likely appear as a single sharp singlet in the 2.5-3.5 ppm range.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom. researchgate.net The carbonyl carbons of the dicarboxylic acid groups are the most deshielded, with chemical shifts expected in the 160-180 ppm range. libretexts.org The quaternary carbon at position 2, to which the carboxyl groups are attached, would appear in the 50-60 ppm region. The spectrum would also show signals for the two types of aromatic carbons and a single signal for the two equivalent methylene carbons (C1 and C3).
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This two-dimensional NMR technique is crucial for confirming the spatial proximity of protons. ipb.pt For a derivative of this compound where the symmetry is broken, NOESY can be used to establish the relative stereochemistry. For the parent compound, NOESY would confirm the structure by showing correlations between the methylene protons (at C1 and C3) and the adjacent aromatic protons (at C4 and C7). The absence of cross-peaks between protons on opposite sides of the molecule would further validate the proposed structure. ipb.ptnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| -COOH | ¹H NMR | 10.0 - 12.0 | Broad Singlet | Highly deshielded acidic proton, exchanges with D₂O. libretexts.org |
| Aromatic C-H | ¹H NMR | 7.0 - 7.5 | Multiplet | Four protons on the benzene ring. |
| -CH₂- | ¹H NMR | ~3.2 | Singlet | Four protons from two equivalent methylene groups (C1, C3). |
| C=O | ¹³C NMR | 160 - 180 | - | Carbonyl carbon of the carboxylic acid. libretexts.org |
| Aromatic C | ¹³C NMR | 120 - 150 | - | Signals for quaternary and protonated aromatic carbons. |
| Quaternary C2 | ¹³C NMR | 50 - 60 | - | Carbon atom bonded to the two carboxyl groups. |
| -CH₂- | ¹³C NMR | ~35 | - | Equivalent methylene carbons (C1, C3). |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the vibrations of the carboxylic acid groups. A very broad absorption band is expected in the region of 2500–3500 cm⁻¹ due to the O-H stretching vibration, which is broadened by strong hydrogen bonding between molecules. libretexts.org A sharp and intense absorption corresponding to the C=O (carbonyl) stretching of the carboxyl group would appear between 1700 and 1755 cm⁻¹. naturalspublishing.comarabjchem.org The C-O stretching and O-H bending vibrations are expected in the fingerprint region, typically around 1300 cm⁻¹ and 920 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman spectra, the symmetric C=O stretching vibration of the hydrogen-bonded dimer is expected to be strong. indexcopernicus.com The aromatic ring vibrations, particularly the ring breathing modes, often give rise to intense Raman signals, which are useful for identifying the aromatic core of the molecule. The symmetric C-C stretching of the indan skeleton would also be observable. Comparing IR and Raman spectra can help in assigning vibrational modes, as vibrations that are symmetric often result in strong Raman scattering but may be weak in the IR spectrum, and vice versa. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound Data based on typical frequency ranges for dicarboxylic acids. libretexts.orgnaturalspublishing.comindexcopernicus.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| O-H stretch (H-bonded) | 2500 - 3500 | Strong, Broad | Weak |
| Aromatic C-H stretch | 3000 - 3100 | Medium | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium | Medium |
| C=O stretch | 1700 - 1755 | Very Strong | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |
| C-O stretch | 1210 - 1320 | Strong | Medium |
| O-H bend (in-plane) | ~1400 | Medium, Broad | Weak |
| O-H bend (out-of-plane) | ~920 | Medium, Broad | Weak |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. For this compound (MW = 206.19 g/mol ), the molecular ion peak (M⁺) at m/z 206 might be observed, although it can be weak for carboxylic acids. miamioh.edu
The fragmentation pattern is expected to be characteristic of carboxylic acids and the indan structure. libretexts.org Common fragmentation pathways include:
Loss of a hydroxyl radical (-OH): This would result in a peak at m/z 189 (M-17). libretexts.org
Loss of a carboxyl group (-COOH): This cleavage would lead to a prominent peak at m/z 161 (M-45). libretexts.org
Decarboxylation: Loss of carbon dioxide (CO₂) from the [M-OH]⁺ ion could occur, yielding a fragment at m/z 145.
McLafferty Rearrangement: While less common for this specific structure, derivatives with appropriate side chains could exhibit this characteristic rearrangement.
Fragmentation of the Indan Ring: Subsequent fragmentation of the indan skeleton would lead to smaller ions, providing further structural confirmation.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 206 | [M]⁺ | Molecular Ion |
| 189 | [M - OH]⁺ | Loss of a hydroxyl radical. libretexts.org |
| 161 | [M - COOH]⁺ | Loss of a carboxyl group. libretexts.org |
| 145 | [M - OH - CO₂]⁺ | Loss of OH followed by decarboxylation. |
| 117 | [C₉H₉]⁺ | Further fragmentation of the indan ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption is characteristic of the chromophores present in the molecule. libretexts.org In this compound, the primary chromophore is the benzene ring fused to the five-membered ring. Simple carboxylic acids absorb weakly around 210 nm, but the aromatic system dominates the spectrum of this compound. libretexts.org
The spectrum is expected to show absorptions due to π → π* transitions within the aromatic system. libretexts.org These typically occur in the near-UV region. For instance, benzene itself shows a characteristic set of absorptions around 260 nm. uomustansiriyah.edu.iq The presence of the aliphatic ring and carboxyl substituents may cause a slight shift (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted benzene. Additionally, weaker n → π* transitions associated with the carbonyl groups' non-bonding electrons may be observed, though they are often obscured by the more intense π → π* absorptions. uomustansiriyah.edu.iq
Table 4: Expected Electronic Transitions for this compound in a Non-polar Solvent
| Transition Type | Approximate λₘₐₓ (nm) | Involved Orbitals | Notes |
|---|---|---|---|
| π → π | ~260 - 275 | Aromatic π system | Strong intensity, characteristic of the benzene ring. uomustansiriyah.edu.iq |
| n → π | ~290 - 310 | Carbonyl C=O | Weak intensity, may be masked by stronger absorptions. mdpi.com |
X-ray Diffraction Analysis for Solid-State Structures and Conformational Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in a crystal lattice.
For this compound, X-ray analysis would be expected to show that the molecules form centrosymmetric dimers in the crystal structure. iucr.org This dimerization occurs through strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules, forming a characteristic R²₂(8) ring motif. iucr.orgnih.gov
The analysis would also reveal the conformation of the indan ring system. The five-membered cyclopentane (B165970) ring is not planar and is expected to adopt a puckered or 'envelope' conformation, where one of the methylene carbons is out of the plane of the other four atoms. researchgate.net The precise bond lengths of the C-C and C=O bonds, as well as the angles around the sp³-hybridized C2 carbon, would be determined with high precision, confirming the gem-dicarboxylic acid substitution pattern.
Table 5: Representative Crystallographic Parameters for a Dicarboxylic Acid This table presents typical data obtained from an X-ray diffraction experiment on a related compound. researchgate.net
| Parameter | Typical Value/Description | Information Provided |
|---|---|---|
| Crystal System | e.g., Monoclinic | The basic geometric shape of the unit cell. |
| Space Group | e.g., P2₁/c | The symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and angles of the repeating crystal lattice unit. |
| Hydrogen Bond (O-H···O) | ~2.6 - 2.8 Å | Confirms the presence and strength of intermolecular hydrogen bonding. acs.org |
| Ring Conformation | e.g., Envelope | Describes the 3D shape of the non-planar five-membered ring. researchgate.net |
Computational Chemistry and Theoretical Studies of Indan 2,2 Dicarboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's structure, energy, and reactivity. For Indan-2,2-dicarboxylic acid, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would provide a detailed understanding of its electronic characteristics in both gas and solvent phases.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability.
A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. In the context of this compound, FMO analysis would reveal the distribution of electron density in these frontier orbitals. It is expected that the HOMO would be localized on the electron-rich aromatic ring, while the LUMO might be distributed over the electron-withdrawing carboxylic acid groups. This distribution is key to predicting how the molecule interacts with other chemical species and its potential for intramolecular charge transfer. Studies on related molecules like biphenyl (B1667301) carboxylic acid derivatives have shown that the HOMO-LUMO energy gap can be around 4.3 eV.
Table 1: Illustrative Frontier Molecular Orbital Data for a Structurally Related Compound (Biphenyl Carboxylic Acid Derivative)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.4 |
| LUMO | -2.1 |
| Energy Gap (ΔE) | 4.3 |
Data is illustrative and based on findings for a related biphenyl carboxylic acid derivative.
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions, particularly hydrogen bonding. The MEP map uses a color scale where red indicates electron-rich regions (negative potential), suitable for electrophilic attack, and blue indicates electron-poor regions (positive potential), prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid groups, highlighting their role as hydrogen bond acceptors. The hydrogen atoms of the carboxylic groups would exhibit a positive potential (blue), indicating their function as hydrogen bond donors. The aromatic ring would likely show a region of neutral or slightly negative potential (green to yellow). This analysis is fundamental for understanding how the molecule might interact with biological receptors or self-assemble through non-covalent interactions.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis and Non-Covalent Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to characterize chemical bonds and non-covalent interactions. By locating bond critical points (BCPs) between atoms, QTAIM can quantify the strength and nature of interactions such as hydrogen bonds and van der Waals forces.
In a study of this compound, QTAIM would be employed to analyze the intramolecular and intermolecular interactions. For instance, it could confirm the presence and strength of hydrogen bonds in a dimeric structure, where two molecules are held together by interactions between their carboxylic acid groups. The analysis reveals the electron density and its Laplacian at the BCP, which helps classify the interaction as either a shared (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction. Studies on dicarboxylic acid co-crystals show that QTAIM can effectively quantify the dissociation energies of various hydrogen-bonding contacts.
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This simulation is essential in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.
If this compound were to be evaluated as a potential ligand for a specific protein receptor, molecular docking simulations would be performed. The process involves placing the 3D structure of this compound into the binding site of the target protein and calculating the binding energy for various poses. The results, often expressed as a binding affinity or score (e.g., in kcal/mol), indicate the stability of the ligand-receptor complex. The simulation also reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. For example, the carboxyl groups of Indan-
Structure Activity Relationship Sar Studies of Indan 2,2 Dicarboxylic Acid Derivatives
Correlating Structural Modifications with Biological Activities
The indan-2,2-dicarboxylic acid core, with its rigid bicyclic framework and geminal dicarboxylic acid groups, provides a unique three-dimensional arrangement for interacting with biological macromolecules. Modifications at the carboxylic acid positions have been a primary focus for developing derivatives with tailored biological functions.
One notable area of investigation has been the development of matrix metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is implicated in various diseases, including cancer and arthritis. In an effort to mimic the structure of 2-benzyl-2-methylmalonic acid, a known MMP inhibitor component, researchers turned to the achiral this compound as a rigid scaffold. acs.org
The derivatization of one of the carboxylic acid groups into a hydroxamate and the other into an amide has been a key strategy. For instance, the conversion of this compound into a 3-phenylpropyl amide hydroxamate derivative resulted in a potent inhibitor of MMP-8, also known as neutrophil collagenase. acs.org This specific modification highlights the importance of the hydroxamate group for chelating the active site zinc ion in MMPs, a common feature of many MMP inhibitors. The 3-phenylpropyl amide moiety likely occupies the S1' specificity pocket of the enzyme, contributing to the binding affinity.
Another significant class of derivatives stems from the modification of the this compound backbone to create antagonists for the CXCR5 receptor. CXCR5 is a G protein-coupled receptor that plays a critical role in the migration of B cells to lymphoid follicles and is implicated in inflammatory and autoimmune diseases. google.com Substituted benzoylamino-indan-2-carboxylic acids have been synthesized and identified as inhibitors of CXCR5. google.com In these derivatives, one of the carboxylic acid groups is converted to an amide linkage with a substituted benzoyl group, while the other carboxylic acid remains free or is modified. This suggests that the indan-2-carboxylic acid moiety serves as a crucial pharmacophore for interacting with the CXCR5 receptor, while the substituted benzoyl group can be varied to optimize potency and other pharmacological properties.
The biological activity of these derivatives is intricately linked to the nature and position of the substituents on the indan (B1671822) core and the modifications of the dicarboxylic acid groups. The following table summarizes the key structural modifications and their corresponding biological activities.
| Core Scaffold | Derivative | Structural Modification | Biological Target | Reported Activity | Reference |
| This compound | 3-phenylpropyl amide hydroxamate | One carboxyl group converted to a hydroxamate, the other to a 3-phenylpropyl amide. | MMP-8 | Potent inhibitor (Ki = 0.3 μM) | acs.org |
| Indan-2-carboxylic acid | Substituted benzoylamino derivatives | One carboxyl group converted to a substituted benzoylamide. | CXCR5 | Inhibitory activity | google.com |
Rational Design Principles for this compound Analogues
The development of biologically active analogues of this compound is guided by several rational design principles. These principles leverage the structural features of the core scaffold and the understanding of its interactions with specific biological targets.
A primary design strategy involves using the this compound as a conformationally restricted scaffold. The rigid indan framework limits the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a target receptor or enzyme. This rigidity pre-organizes the key interacting groups, such as the carboxylic acids or their derivatives, in a defined spatial orientation, reducing the entropic penalty upon binding.
Another key principle is the use of this compound as a bioisosteric replacement for other chemical moieties. For example, it was employed to mimic the 2-benzyl-2-methylmalonic acid residue in the design of MMP inhibitors. acs.org This approach allows for the retention of key binding interactions while potentially improving properties such as synthetic accessibility, metabolic stability, or patentability. The achiral nature of this compound can also be an advantage in simplifying synthesis and pharmacological evaluation compared to chiral malonic acid derivatives.
Structure-based drug design also plays a crucial role, particularly when the three-dimensional structure of the target protein is known. For the MMP-8 inhibitor, the design was based on the known binding mode of hydroxamate-based inhibitors, where the hydroxamic acid chelates the catalytic zinc ion. The rational addition of the 3-phenylpropyl amide was intended to occupy a hydrophobic pocket (S1' pocket) in the enzyme's active site, thereby enhancing binding affinity. acs.org
For the CXCR5 antagonists, the design principle appears to be based on identifying a core scaffold (indan-2-carboxylic acid) that can present functional groups in a manner that disrupts the natural ligand-receptor interaction. The substituted benzoyl group likely serves as a "decoration" that can be systematically varied to explore the chemical space around the binding pocket and optimize interactions, leading to improved potency and selectivity. google.com
Applications and Research Trajectories of Indan 2,2 Dicarboxylic Acid in Advanced Materials and Chemical Biology
Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The dicarboxylate functionality of Indan-2,2-dicarboxylic acid makes it an excellent candidate for use as an organic linker in coordination chemistry. The two carboxylic acid groups can be partially or fully deprotonated to coordinate with metal ions in various ways, leading to the formation of discrete metal complexes or extended structures like metal-organic frameworks (MOFs). banglajol.info Dicarboxylic acids are considered versatile ligands due to their capacity to act in bridging or chelating modes. mdpi.com
The synthesis of metal complexes involving dicarboxylic acid ligands like this compound typically employs methods such as hydrothermal or solvothermal synthesis and slow evaporation. ajol.infod-nb.info In a typical solvothermal process, the metal salt and the dicarboxylic acid linker are dissolved in a high-boiling point solvent, often a mixture like N,N'-Dimethylformamide (DMF) and ethanol, and heated in a sealed vessel. d-nb.info This process facilitates the self-assembly of the components into crystalline products. d-nb.info Room-temperature slow evaporation of the solvent is another common technique used to obtain single crystals suitable for structural analysis. d-nb.info
Once synthesized, the characterization of these metal complexes is crucial to determine their structure and properties. Standard analytical techniques include:
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the coordination of the carboxylate groups to the metal ion. The characteristic C=O stretching frequency of the free carboxylic acid shifts upon coordination to the metal center. banglajol.infoajol.info
Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the complexes and to identify the presence of coordinated or solvate molecules, which are lost at specific temperatures. ajol.infofrontiersin.org
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk synthesized material and to match it with the structure determined by single-crystal X-ray diffraction. ajol.inforesearchgate.net
Table 1: General Methods for Synthesis and Characterization of Dicarboxylic Acid Metal Complexes
| Technique | Purpose | Typical Observation | Reference |
|---|---|---|---|
| Synthesis | |||
| Solvothermal/Hydrothermal | To form crystalline coordination compounds under elevated temperature and pressure. | Formation of microcrystalline powder or single crystals. | d-nb.info |
| Slow Evaporation | To grow single crystals at room temperature. | Growth of well-defined crystals over days or weeks. | d-nb.info |
| Characterization | |||
| FT-IR Spectroscopy | To confirm ligand coordination. | Shift in the vibrational frequencies of carboxylate groups upon binding to metal. | banglajol.infoajol.info |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and solvent content. | Weight loss at specific temperatures corresponding to solvent loss and decomposition. | ajol.info |
| Single-Crystal X-ray Diffraction | To determine the exact 3D molecular and crystal structure. | Provides data on coordination modes, bond lengths, and supramolecular interactions. | ajol.info |
| Powder X-ray Diffraction (PXRD) | To verify the bulk purity of the synthesized material. | Diffraction pattern matching the simulated pattern from single-crystal data. | researchgate.net |
This table is generated based on general procedures for metal complexes with various dicarboxylic acids.
The two carboxylate groups of this compound can adopt several coordination modes when binding to metal centers. These modes are critical in dictating the final architecture of the resulting complex or MOF. mdpi.com Dicarboxylic acids can function as bidentate, monodentate, or tridentate ligands and may coordinate in a bridging or chelating fashion. semanticscholar.org The rigid indan (B1671822) backbone imposes significant steric constraints, influencing which coordination geometries are favorable.
Beyond the primary coordination bonds, the assembly of individual metal-ligand units into larger, ordered supramolecular structures is governed by weaker non-covalent interactions. mdpi.com These interactions are highly directional and play a crucial role in the crystal engineering of MOFs. mdpi.com Key principles include:
Hydrogen Bonding: The presence of uncoordinated oxygen atoms from the carboxylate groups or coordinated water molecules allows for the formation of extensive hydrogen-bonding networks, which link adjacent complexes into 2D or 3D arrays. mdpi.comconnectjournals.com
The interplay between the directional metal-ligand bonds and these weaker interactions dictates the final topology and properties of the material, such as porosity and stability. nih.gov
Integration into Polymeric Materials and Biopolymers
The difunctional nature of this compound makes it a suitable monomer for the synthesis of various polymers through step-growth polymerization. Its rigid, bicyclic structure can impart unique thermal and mechanical properties to the resulting polymer backbone.
Potential applications in polymer synthesis include:
Polyesters: Through esterification reactions with diols, this compound can be incorporated into polyester (B1180765) chains. The rigidity of the indan unit would be expected to increase the glass transition temperature (Tg) and enhance the thermal stability of the material compared to analogous polymers made with more flexible aliphatic dicarboxylic acids.
Polyamides: In reactions with diamines, it can form polyamides. These materials could exhibit high strength and thermal resistance due to the combination of the rigid indan core and strong intermolecular hydrogen bonding between the amide linkages.
Cross-linking Agent: Poly(carboxylic acids) have been explored as cross-linking agents for biopolymers like proteins and polysaccharides. nih.gov this compound could be used to cross-link polymer chains containing hydroxyl or amine groups, thereby improving the mechanical properties and stability of biopolymer-based materials in aqueous environments. nih.gov This is particularly relevant for creating hydrogels or films for biomedical applications. nih.gov Biopolymers such as polylactic acid (PLA) are often modified to enhance their properties for specific applications. researchgate.netmdpi.com
Table 2: Potential Polymer Applications of this compound
| Polymer Type | Co-monomer | Key Linkage | Potential Properties |
|---|---|---|---|
| Polyester | Diol (e.g., Ethylene glycol) | Ester | Increased thermal stability, higher Tg |
| Polyamide | Diamine (e.g., Hexamethylenediamine) | Amide | High mechanical strength, thermal resistance |
| Cross-linked Biopolymer | Polymer with -OH or -NH2 groups (e.g., Chitosan, Gelatin) | Ester or Amide | Improved mechanical properties, enhanced stability in water |
This table illustrates the theoretical potential of this compound as a monomer based on standard polymerization chemistry.
Biological Target Modulation and Mechanistic Investigations
Derivatives of the indan-carboxylic acid scaffold have emerged as privileged structures in medicinal chemistry, showing activity against several important biological targets. The rigid framework serves as a well-defined platform for orienting functional groups to achieve specific interactions with protein binding sites.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov Their overactivity is linked to diseases like osteoarthritis and cancer, making them a key therapeutic target. nih.govtandfonline.com While first-generation MMP inhibitors often suffered from a lack of selectivity, leading to side effects, newer inhibitors aim for isoform specificity. bohrium.com
The indan scaffold has been utilized in the design of selective MMP inhibitors. For instance, a derivative of indan-5-carboxylic acid was developed as a potent and selective, non-zinc-chelating inhibitor of MMP-13, a key enzyme in cartilage degradation in osteoarthritis. nih.gov The mechanism of many MMP inhibitors involves interaction with the S1' pocket of the enzyme's active site, which varies among different MMP isoforms and is a key determinant of selectivity. bohrium.com The achiral this compound has been considered as a scaffold in structure-activity relationship studies of hydroxamic acid-based MMP inhibitors. researchgate.net The rigid indan structure can position substituents to achieve optimal binding within this pocket, leading to enhanced potency and selectivity. nih.govbohrium.com
Table 3: Research on Indan-based MMP Inhibitors
| Compound Class | Target MMP | Key Finding | Reference |
|---|---|---|---|
| Indan-5-carboxylic acid derivative | MMP-13 | A non-zinc-chelating, selective inhibitor with long durability in the joint. | nih.gov |
| This compound scaffold | General MMPs | Used as a foundational structure in SAR studies of hydroxamic acid inhibitors. | researchgate.net |
This table summarizes findings on related indan structures as MMP inhibitors.
The C-X-C chemokine receptor type 5 (CXCR5) is a G protein-coupled receptor primarily expressed on B cells and a subset of T cells known as T follicular helper (Tfh) cells. google.compatsnap.com Its interaction with its specific ligand, CXCL13, is crucial for guiding these immune cells to lymphoid follicles, a key step for the maturation of B cells and the production of high-affinity antibodies. google.compatsnap.com Blocking this interaction with a CXCR5 antagonist can modulate the immune response and is a promising strategy for treating inflammatory and autoimmune diseases, as well as certain cancers. google.comgoogle.com
Substituted benzoylamino-indan-2-carboxylic acids have been patented as potent antagonists of the CXCR5 receptor. google.com These compounds function by blocking the binding of CXCL13 to CXCR5, which in turn inhibits the migration and function of B cells associated with receptor activation. google.compatsnap.com This mechanism is particularly relevant for treating B-cell malignancies and other diseases where B cell infiltration contributes to the pathology. google.comgoogle.com For example, specific derivatives like 2-(3-methyl-2-(2-methylprop-1-en-1-yl)benzamido)-2,3-dihydro-1H-indene-2-carboxylic acid have been identified as CXCR5 inhibitors for potential use in treating cancers such as B-cell lymphoma. google.com By disrupting the CXCR5/CXCL13 axis, these antagonists can prevent the recruitment of B cells and Tfh cells to germinal centers, thereby reducing the production of pathogenic antibodies and exerting a therapeutic effect. patsnap.com
Table 4: Indan-2-carboxylic Acid Derivatives as CXCR5 Antagonists
| Compound Name | Biological Target | Mechanism of Action | Therapeutic Potential | Reference |
|---|---|---|---|---|
| Substituted benzoylamino-indan-2-carboxylic acids | CXCR5 Receptor | Antagonism of the CXCR5/CXCL13 interaction, inhibiting B cell migration. | Inflammatory diseases, autoimmune diseases. | google.com |
| 2-(3-methyl-2-(2-methylprop-1-en-1-yl)benzamido)-2,3-dihydro-1H-indene-2-carboxylic acid | CXCR5 Receptor | Inhibition of Gαi-mediated decrease of cAMP upon CXCL13 stimulation. | B-cell malignancies (e.g., lymphoma). | google.com |
| 2-(2-isobutyl-3-methylbenzamido)-2,3-dihydro-1H-indene-2-carboxylic acid | CXCR5 Receptor | Inhibition of Gαi-mediated decrease of cAMP upon CXCL13 stimulation. | B-cell malignancies. | google.com |
This table is based on data from patent literature describing derivatives of indan-2-carboxylic acid.
Enzymatic Transformations and Biocatalytic Applications
The use of enzymes in chemical synthesis offers a green and highly selective alternative to traditional chemical methods. In the context of this compound and its related structures, biocatalysis plays a significant role in both the synthesis of its precursors and its subsequent modification into novel derivatives.
While direct biocatalytic routes to this compound are not extensively documented, research into the synthesis of dicarboxylic acids (DCAs) from cyclic alkanes provides a foundational framework. Scientists have successfully engineered microbial consortia, such as Escherichia coli, to perform complex cascade reactions that convert cycloalkanes into α,ω-dicarboxylic acids. nih.gov This process avoids the harsh conditions and hazardous reagents typical of industrial chemical oxidation. nih.gov
The general biocatalytic pathway involves a series of enzymatic oxidation steps. For instance, the conversion of a fatty acid or alkane to a DCA can be achieved via an ω-oxidation pathway. nih.gov This typically involves:
Hydroxylation: A P450 monooxygenase introduces a hydroxyl group at the terminal (ω) position. nih.gov
Oxidation to Aldehyde: Fatty-alcohol dehydrogenases or oxidases convert the hydroxyl group into an aldehyde. nih.gov
Oxidation to Carboxylic Acid: Fatty-aldehyde dehydrogenases complete the process by oxidizing the aldehyde to a carboxyl group. nih.gov
This modular approach, where different enzymes are housed in separate E. coli cells within a consortium, has proven effective for producing DCAs of varying chain lengths (C5 to C8). nih.gov Such strategies could theoretically be adapted for the synthesis of indane-based precursors, starting from indane or related functionalized structures, by employing enzymes with appropriate substrate specificity. The synthesis of indane derivatives often starts with materials like 1,2-bis(bromomethyl)benzene (B41939) and ethyl isocyanoacetate to form the core indane ring structure, which can then be further modified. acs.org
Enzymes, particularly from the hydrolase class (e.g., lipases and proteases), are powerful tools for the derivatization of carboxylic acids under mild conditions. researchgate.netchemrxiv.org These biocatalysts can facilitate reactions like esterification and amidation with high regioselectivity and enantioselectivity, often without the need for protecting groups that are essential in traditional organic synthesis. chemrxiv.orgnih.gov
This compound, possessing two carboxylic acid functional groups, is an ideal substrate for such enzymatic modifications. Dicarboxylic acids and their activated esters have been widely used as acylating agents in lipase-catalyzed reactions to produce hybrid compounds and functionalized polymers. researchgate.net
Key enzymatic derivatization strategies applicable to this compound include:
Esterification: Lipases can catalyze the reaction between the dicarboxylic acid and various alcohols to form mono- or di-esters. This approach is used to modify the solubility and bioavailability of molecules. researchgate.net For example, thermolysin has been used to selectively acylate the 2'-hydroxyl group of paclitaxel (B517696) using divinyl esters of dibasic acids as acyl donors. google.com
Amidation: Enzymatic amide bond formation can couple the dicarboxylic acid with amines, including amino acids, to create novel amides and peptide-based structures. nih.gov This is particularly valuable as it avoids the harsh reagents typically required for amide synthesis. nih.gov
This "combinatorial biocatalysis" approach allows for the creation of a library of this compound derivatives, which can then be screened for various biological activities. researchgate.net
Antioxidant Mechanisms and Related Dicarboxylic Acid Research
Research has shown that the indane scaffold is a feature of molecules with significant antioxidant properties. mdpi.com This activity is not limited to the indane structure itself but is also observed in a variety of dicarboxylic acids, suggesting that this compound may possess interesting antioxidant potential through complementary mechanisms.
Indane derivatives have demonstrated notable free radical scavenging activity. mdpi.com A study on four novel indane derivatives, named anisotindans A–D, isolated from Anisodus tanguticus, revealed significant antioxidant capacity in both ABTS•+ and DPPH•+ assays. mdpi.com Notably, anisotindan A exhibited a stronger antioxidant effect than the standard, vitamin C, in the ABTS•+ assay. mdpi.com
| Compound | ABTS•+ IC₅₀ (μM) | DPPH•+ IC₅₀ (μM) |
|---|---|---|
| Anisotindan A (1) | 15.62 ± 1.85 | 68.46 ± 17.34 |
| Anisotindan B (2) | 40.92 ± 7.02 | > 100 |
| Anisotindan C (3) | 43.93 ± 9.35 | > 100 |
| Anisotindan D (4) | 32.38 ± 6.29 | > 100 |
| Vitamin C (VC) | 22.54 ± 5.18 | - |
The antioxidant mechanisms of dicarboxylic acids are multifaceted. They are known to act as scavengers of reactive oxygen species (ROS), a property attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. nih.govresearchgate.net Some dicarboxylic acids, such as azelaic acid, are competitive inhibitors of various oxidoreductive enzymes and can suppress the production of ROS by neutrophils. nih.govrsc.org
Furthermore, the antioxidant action of dicarboxylic acids can be indirect. They can stimulate the synthesis of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). researchgate.netencyclopedia.pub The structure of the dicarboxylic acid, including the length and rigidity of the chain between the carboxyl groups, can modulate its lipophilicity and antioxidant effect. nih.gov Studies on dihydroxytyrosyl esters of dicarboxylic acids found that compounds with shorter chains between the acyl groups often exhibited higher antioxidant capacity. nih.gov While many medium-chain dicarboxylic acids show promising antimicrobial properties, their antioxidant activity can be limited compared to more potent antioxidants. oup.comresearchgate.net
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies
The synthesis of complex molecules is continuously being refined, with a focus on efficiency, sustainability, and the ability to generate diverse derivatives. For Indan-2,2-dicarboxylic acid and its analogues, future synthetic strategies are likely to move beyond traditional methods, embracing modern catalytic systems and reaction designs.
Emerging trends in organic synthesis that could be applied include:
Catalytic Isomerization: Methods such as the Fe(II)-catalyzed isomerization of isoxazoles to form 2H-azirine-2,2-dicarbonyl dichlorides offer a precedent for converting heterocyclic precursors into dicarboxylic acid derivatives. nih.gov This approach allows for the generation of reactive intermediates that can be trapped with various nucleophiles to create a library of compounds. nih.gov
One-Pot, Multicomponent Reactions: The use of efficient catalysts, such as cyanuric chloride or boric acid, in one-pot reactions enables the synthesis of complex structures from simple starting materials in a single step. researchgate.net This methodology could be adapted to build substituted indan (B1671822) frameworks, improving atom economy and reducing purification steps. researchgate.net
Ring-Expansion Reactions: Novel strategies, like the iodide ion-induced ring expansion of N-vinyl aziridines to produce substituted pyrrolines, showcase creative approaches to building cyclic systems. beilstein-journals.org Similar conceptually innovative ring-forming or ring-expansion techniques could be explored for the synthesis of the indan skeleton itself or its derivatives.
Mechanochemistry: The use of solvent-free methods, such as high-speed ball milling, is gaining traction for its environmental benefits and unique reactivity. mdpi.com This could be applied to various steps in the synthesis of this compound, potentially leading to higher yields and novel polymorphs. mdpi.com
These advanced methodologies promise to provide more efficient and versatile access to this compound and its derivatives, facilitating broader exploration of their properties and applications.
Application of Advanced Characterization Techniques
A thorough understanding of a compound's structure, properties, and behavior is fundamental to its application. Advanced characterization techniques are crucial for elucidating the fine details of this compound and its derivatives.
Future research will likely involve a multi-technique approach for comprehensive characterization:
Spectroscopic and Spectrometric Analysis: While standard techniques like NMR and IR spectroscopy are foundational, their application in combination with high-resolution mass spectrometry (ESI-MS) provides definitive structural confirmation and purity assessment. iosrjournals.org
Microscopy for Supramolecular Assembly: Techniques like Field Emission Scanning Electron Microscopy (FE-SEM) can be used to visualize the self-assembled structures of dicarboxylic acids, such as the helical architectures formed by some bolaamphiphiles. iosrjournals.org This could reveal how this compound molecules interact in the solid state.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are essential for the separation and quantification of the compound in complex mixtures, such as pharmaceutical formulations or biological samples. ijcce.ac.ir
X-ray Diffraction (XRD): Single-crystal XRD is the gold standard for determining the precise three-dimensional arrangement of atoms and analyzing supramolecular interactions, such as hydrogen bonding patterns in co-crystals. eurjchem.commdpi.com
The data gathered from these techniques are vital for quality control, understanding structure-activity relationships, and designing new materials with tailored properties.
Expansion of Biological and Material Applications
While the core structure of this compound holds potential, its true value may be unlocked through its derivatives and their application in diverse fields. Research suggests promising avenues in both medicinal chemistry and materials science. cymitquimica.com
Potential Biological Applications: Derivatives of this compound are already being explored for their therapeutic potential. ontosight.ai As a class, dicarboxylic acids are known to exhibit a range of biological activities. nih.gov
Medicinal Chemistry: A derivative, this compound benzylamide hydroxyamide, is under investigation for its potential anticancer, antibacterial, and anti-inflammatory properties. ontosight.ai This suggests that the indan-dicarboxylic acid scaffold is a valuable starting point for developing new therapeutic agents.
Pharmacological Exploration: Medium-chain dicarboxylic acids have been studied for roles in glucose regulation and for their antioxidant properties. nih.gov Future work could assess whether this compound or its esters exhibit similar metabolic or protective effects.
Potential Material Applications: The rigid, functionalized structure of this compound makes it an interesting building block for advanced materials.
Polymer Synthesis: Dicarboxylic acids are fundamental monomers for producing polyesters and polyamides. iosrjournals.org The unique geometry of the indan backbone could impart specific thermal or mechanical properties to new polymers.
Organic Electronics: Dicarboxylic acids and their derivatives are being integrated into materials for organic solar cells. For instance, 2,2'-bipyridine-4,4'-dicarboxylic acid has been used as a dopant in polymer electrolytes for dye-sensitized solar cells jksus.org, and another dicarboxylic acid-based composite has been modeled for high-performance organic solar cells. eurjchem.com This opens the possibility of exploring this compound derivatives for similar photoactive applications.
The following table summarizes potential application areas based on the properties of dicarboxylic acids and related structures.
| Potential Application Area | Relevant Research Finding | Source Index |
| Medicinal Chemistry | Derivatives are being studied for anticancer, antibacterial, and anti-inflammatory effects. | ontosight.ai |
| Metabolic Regulation | Other dicarboxylic acids are known to play roles in glucose regulation. | nih.gov |
| Advanced Polymers | Dicarboxylic acids are key monomers for polyesters and polyamides. | iosrjournals.org |
| Organic Solar Cells | Related dicarboxylic acids are used in composites for photovoltaic devices. | eurjchem.comjksus.org |
Integration of Computational Predictions and Machine Learning in this compound Research
Computational chemistry and machine learning are becoming indispensable tools in chemical research, enabling scientists to predict properties, screen candidates, and understand complex systems with greater speed and accuracy.
Computational Modeling:
Property Prediction: Quantum chemical calculations can predict molecular properties, such as the molecular electrostatic potential (MEP), which helps in understanding reactivity and intermolecular interactions like those in co-crystals. mdpi.com
System Simulation: Mechanistic modeling can simulate complex processes, such as the degradation of polymers that produce carboxylic acid end groups, which in turn can catalyze further reactions. nih.gov Similar models could predict the behavior of polymers derived from this compound.
Device Optimization: Computational models are used to design and optimize the architecture of devices like organic solar cells, as demonstrated with a dicarboxylic acid-based composite where modeling helped improve efficiency. eurjchem.com
Machine Learning (ML):
Virtual Screening: ML algorithms, such as random forests, can screen large virtual libraries of compounds for potential biological activity. nih.gov This approach could be used to rapidly identify promising derivatives of this compound for targeting specific proteins or diseases. nih.gov
Reaction Optimization: ML is increasingly used to predict reaction outcomes and optimize synthesis conditions, accelerating the development of novel synthetic methodologies. ugent.be
Enzyme Engineering: Computational modeling can be used to analyze and mutate enzymes to enhance their catalytic activity for specific reactions, such as the hydrolysis of nitriles to produce carboxylic acids. nih.gov
The synergy between computational prediction, machine learning, and experimental work is set to dramatically accelerate the pace of research and development for compounds like this compound, from the design of its synthesis to the discovery of its end-use applications.
Q & A
Q. What are the recommended synthetic routes for preparing Indan-2,2-dicarboxylic acid, and what are the critical reaction parameters?
this compound can be synthesized via hydrodecarboxylation of dialkyl-substituted malonic acid derivatives under organic photoredox catalysis. Key parameters include reaction time (prolonged for alkyl-substituted derivatives) and the use of stabilizing groups to facilitate radical intermediates. For example, aryl-substituted malonic acids exhibit higher reactivity due to radical stabilization .
Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to confirm the structure of this compound?
Structural confirmation requires a combination of H NMR (to identify proton environments in the indan ring), C NMR (to resolve carboxylic carbons at ~170 ppm), and IR spectroscopy (to detect C=O stretching vibrations near 1700 cm). High-resolution mass spectrometry (HRMS) further validates molecular weight and purity .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Column chromatography using silica gel with a gradient eluent (e.g., ethyl acetate/hexane) is effective. Recrystallization from polar solvents like ethanol or water can enhance purity. Monitor fractions via TLC (R ~0.3 in 1:1 ethyl acetate/hexane) .
Q. How should this compound be stored to maintain stability during experiments?
Store in airtight containers at 2–8°C, protected from moisture and light. Avoid incompatible materials like strong oxidizing agents, which may induce decomposition. Stability under inert atmospheres (e.g., nitrogen) is recommended for long-term storage .
Q. What solvent systems are suitable for solubility testing of this compound in reaction setups?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic solutions. Pre-saturate solvents at elevated temperatures (40–60°C) to improve dissolution kinetics .
Advanced Research Questions
Q. Why do alkyl-substituted derivatives of this compound exhibit prolonged reaction times in decarboxylation compared to aryl-substituted analogs?
Alkyl groups lack the conjugated π-system of aryl substituents, reducing radical stabilization during decarboxylation. Mechanistic studies using EPR spectroscopy or computational modeling (DFT) can clarify radical intermediate lifetimes and transition states .
Q. How can contradictory yield data for this compound derivatives in decarboxylation reactions be resolved?
Variability may arise from differences in catalyst loading, solvent polarity, or oxygen sensitivity. Design controlled experiments with standardized protocols (e.g., inert atmosphere, degassed solvents) and use kinetic profiling to identify rate-limiting steps .
Q. What methodologies are effective for isolating stereoisomers or regioisomers of this compound derivatives?
Chiral HPLC with cellulose-based columns or diastereomeric salt formation using resolving agents (e.g., cinchona alkaloids) can separate enantiomers. X-ray crystallography or NOESY NMR confirms absolute configurations .
Q. How can photoredox catalytic systems be optimized for asymmetric synthesis of this compound derivatives?
Screen chiral ligands (e.g., BINAP) paired with transition-metal catalysts (e.g., Ru or Ir complexes) under visible light. Monitor enantiomeric excess (ee) via chiral GC or HPLC and correlate with reaction parameters (e.g., light intensity, wavelength) .
Q. What role does this compound play as a precursor in bioactive molecule synthesis?
Its rigid bicyclic structure serves as a scaffold for drug candidates targeting enzyme inhibition (e.g., cyclooxygenase) or receptor modulation. Functionalization at the carboxylic acid groups enables conjugation with pharmacophores, as seen in β-adrenergic receptor agonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
